molecular formula C15H20N2O4 B5778610 1-[(4-Methoxyphenoxy)acetyl]piperidine-4-carboxamide

1-[(4-Methoxyphenoxy)acetyl]piperidine-4-carboxamide

Cat. No.: B5778610
M. Wt: 292.33 g/mol
InChI Key: ZUTRGGTZRGZJHM-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenoxy)acetyl]piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenoxy group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenoxy)acetyl]piperidine-4-carboxamide typically involves the reaction of 4-methoxyphenol with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The process can be summarized as follows:

    Formation of 4-methoxyphenoxy piperidine: 4-methoxyphenol reacts with piperidine-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 4-methoxyphenoxy piperidine.

    Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenoxy)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups in the acetyl and carboxamide moieties can be reduced to alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 4-hydroxyphenoxy piperidine derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenoxy piperidine derivatives.

Scientific Research Applications

1-[(4-Methoxyphenoxy)acetyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can interact with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

    4-(4-Methoxyphenoxy)piperidine: This compound shares the methoxyphenoxy piperidine core but lacks the acetyl and carboxamide groups.

    4-Methylpiperidine: This compound has a similar piperidine ring but with a methyl group instead of the methoxyphenoxy and acetyl groups.

Uniqueness: 1-[(4-Methoxyphenoxy)acetyl]piperidine-4-carboxamide is unique due to the presence of both the methoxyphenoxy and acetyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-12-2-4-13(5-3-12)21-10-14(18)17-8-6-11(7-9-17)15(16)19/h2-5,11H,6-10H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTRGGTZRGZJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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